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molecular formula C11H12O3S B027881 3-Butynyl p-toluenesulfonate CAS No. 23418-85-1

3-Butynyl p-toluenesulfonate

Cat. No. B027881
M. Wt: 224.28 g/mol
InChI Key: STOASOOVVADOKH-UHFFFAOYSA-N
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Patent
US07446104B2

Procedure details

A solution of toluene-4-sulfonic acid but-3-ynyl ester (45.0 g) and piperidine (40 mL) in ethanol (70 mL) was treated with a solution of potassium carbonate (27.8 g) in water (70 mL). The mixture was heated to 80° C. for 2 h, cooled to RT, and extracted with DCM (3×100 mL). The combined organic phases were dried (magnesium sulfate), and evaporated. Distillation of the residue (110° C., 30 mm Hg) gave the title compound as a colorless oil (17.3 g).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OS([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=CC=1)(=O)=O)CC#C.[NH:16]1C[CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C.O>[CH2:17]([N:16]1[CH2:15][CH2:12][CH2:13][CH2:14][CH2:9]1)[CH2:18][C:19]#[CH:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(CC#C)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
40 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
27.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue (110° C., 30 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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